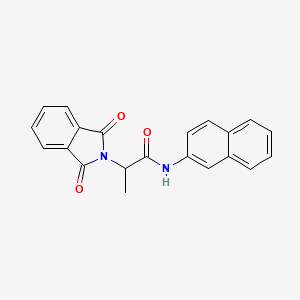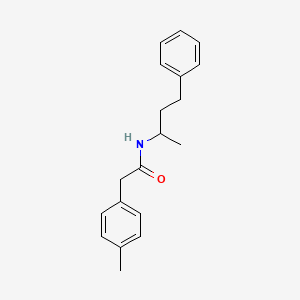
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylpropanamide
Übersicht
Beschreibung
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylpropanamide is a useful research compound. Its molecular formula is C21H16N2O3 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.11609238 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemosensors for Metal Ions
A study by Anand, Kumar, and Sahoo (2018) discusses the development of a chemosensor for the selective detection of Al3+ ions. The sensor, based on a hydrazide-naphthalic anhydride conjugate, showed distinctive fluorescence enhancement in the presence of Al3+ ions among other tested metal ions and anions. This sensor was successfully applied in live HeLa cells imaging (Anand, Kumar, & Sahoo, 2018).
Aggregation Enhanced Emission
A 2017 study by Srivastava et al. investigated compounds similar to the subject molecule for their luminescent properties. These compounds, when combined with pyridine, exhibited luminescence in both DMF solution and solid state and formed nano-aggregates with enhanced emission in aqueous-DMF solutions. Their aggregation enhanced emission (AEE) behavior varied with the solvent polarity (Srivastava et al., 2017).
Supermolecular Structure of Polymers
Varga and Menyhárd (2007) conducted a study focusing on the effect of solubility and nucleating duality of a similar compound on the supermolecular structure of isotactic polypropylene. They observed a wide variety of supermolecular structures in the presence of the nucleating agent, dependent on the concentration, heating temperature, and cooling conditions (Varga & Menyhárd, 2007).
Metal-Organic Frameworks
Sun et al. (2012) presented a study on carboxylate-assisted acylamide metal–organic frameworks. These frameworks, synthesized using similar compounds, showed considerable solvent-accessible voids and thermostability. They also demonstrated unique luminescence properties, making them significant in the field of material science (Sun et al., 2012).
Anticancer Evaluation
Salahuddin et al. (2014) researched derivatives of a similar molecule for their anticancer properties. They synthesized various derivatives and evaluated their efficacy in vitro on different cancer cell lines. This indicates the potential of these compounds in developing anticancer drugs (Salahuddin et al., 2014).
Enamino Derivatives
Malamidou-Xenikaki et al. (2008) investigated enamino derivatives of 1,3-dioxoindane-2-carboxylic acid. These derivatives, related to the compound , were found to have unique properties, including intramolecular hydrogen bonds, which could explain their stability. This adds to the understanding of the chemical stability of related compounds (Malamidou-Xenikaki et al., 2008).
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-naphthalen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-13(23-20(25)17-8-4-5-9-18(17)21(23)26)19(24)22-16-11-10-14-6-2-3-7-15(14)12-16/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMCPHUBIVARCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B4050897.png)
![3-(2-METHYLPROPANAMIDO)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B4050914.png)

![(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B4050941.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B4050943.png)
![(2,4-Difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone](/img/structure/B4050946.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4050948.png)
![1-[4-(BUTAN-2-YLOXY)BENZOYL]-3-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)THIOUREA](/img/structure/B4050949.png)
![N-(3,4-dichlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4050965.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4050971.png)
![2-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]acetamide](/img/structure/B4050974.png)
![methyl 5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4050977.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine](/img/structure/B4050984.png)
